Superior Pin1 PPIase Domain Inhibitory Potency of API-1 Versus Covalent Inhibitor KPT‑6566
API-1 inhibits the Pin1 peptidyl‑prolyl isomerase (PPIase) domain with an IC₅₀ of 72.3 nM , representing approximately 8.9‑fold greater potency than the covalent Pin1 inhibitor KPT‑6566, which exhibits an IC₅₀ of 640 nM (Ki = 625.2 nM) against the same PPIase domain under comparable biochemical assay conditions [1]. This potency differential is particularly noteworthy given that API-1 achieves sub‑100 nM inhibition through reversible, non‑covalent binding rather than through irreversible covalent modification of the catalytic cysteine residue.
| Evidence Dimension | Pin1 PPIase domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 72.3 nM |
| Comparator Or Baseline | KPT‑6566: 640 nM (Ki = 625.2 nM) |
| Quantified Difference | API-1 is approximately 8.9‑fold more potent than KPT‑6566 (72.3 nM vs. 640 nM) |
| Conditions | In vitro PPIase enzymatic activity assay; PPIase domain of recombinant Pin1 |
Why This Matters
Lower IC₅₀ values reduce the required working concentration in cellular assays, minimizing off‑target effects from compound accumulation and enabling more robust target engagement at pharmacologically relevant doses.
- [1] Adooq Bioscience. KPT‑6566 Product Datasheet (Cat. No. A19126). View Source
